Indatraline

monoamine transporters binding affinity SERT

Indatraline (Lu 19-005) delivers balanced, high-potency triple reuptake inhibition of serotonin, dopamine, and norepinephrine transporters with a uniquely long duration of action (up to 24h in primates)—a temporal profile absent in SSRIs, SNRIs, or shorter-acting analogs. This makes it indispensable for cocaine use disorder research, where sustained DAT engagement without potentiating drug-seeking is critical, and for neuropathic pain models requiring coordinated dopaminergic and noradrenergic elevation. Beyond transporter pharmacology, indatraline induces autophagy via AMPK/mTOR/S6K signaling and serves as a neuronal targeting conjugate for brainstem-specific siRNA/ASO delivery. Choose indatraline when experimental validity demands authentic triple transporter blockade with extended temporal coverage.

Molecular Formula C16H15Cl2N
Molecular Weight 292.2 g/mol
CAS No. 86939-10-8
Cat. No. B1671863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndatraline
CAS86939-10-8
SynonymsIndatralin;  Lu 19005;  Lu-19005;  Lu19005; 
Molecular FormulaC16H15Cl2N
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESCNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1
InChIKeySVFXPTLYMIXFRX-XJKSGUPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indatraline CAS 86939-10-8: Triple Monoamine Reuptake Inhibitor for Neuropharmacology and Chemical Biology Research


Indatraline (Lu 19-005) is a nonselective monoamine transporter inhibitor that potently blocks the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by binding to their respective transporters SERT, DAT, and NET [1]. This triple reuptake inhibition profile distinguishes it from more narrowly acting agents. The compound is characterized by a long duration of action [2] and has been explored in preclinical models for neurological disorders, including potential applications in cocaine use disorder and neuropathic pain [3].

Indatraline CAS 86939-10-8 Procurement: Why Narrow-Spectrum Reuptake Inhibitors Cannot Replicate Its Multimodal Profile


Indatraline's value proposition lies in its balanced, high-potency inhibition of all three major monoamine transporters [1]. Generic substitution with a selective serotonin reuptake inhibitor (SSRI) or a dual serotonin-norepinephrine reuptake inhibitor (SNRI) fails to recapitulate the dopaminergic component that is critical for applications in cocaine use disorder research and certain neuropathic pain models [2]. Furthermore, indatraline's long duration of action, confirmed in both behavioral and biochemical assays, is a distinct temporal characteristic not shared by structurally similar but shorter-acting analogs [3]. The compound's unique polypharmacology and pharmacokinetic profile make it an irreplaceable tool for probing systems where coordinated elevation of 5-HT, DA, and NE is required.

Indatraline CAS 86939-10-8 Quantitative Comparative Evidence: Binding Affinity, Functional Selectivity, and In Vivo Duration


Triple Transporter Binding Affinity of Indatraline (Ki) vs. Standard Inhibitors

Indatraline demonstrates high and balanced potency at the three major monoamine transporters, as measured by Ki values from synaptosomal uptake assays. This balanced triple inhibition is the compound's defining feature. The reference data [1] provide the Ki values for SERT (0.42 nM), DAT (1.7 nM), and NET (5.8 nM).

monoamine transporters binding affinity SERT DAT NET

Extended Duration of Motor Activation: Indatraline vs. Cocaine In Vivo

Indatraline's effects on motor activity in rats are prolonged, lasting at least three hours after intraperitoneal administration, in contrast to cocaine, which has a much shorter duration of action [1]. This sustained effect is a key differentiator for behavioral studies.

locomotor activity pharmacokinetics duration of action cocaine

In Vivo Anti-Hyperalgesic Efficacy: Indatraline vs. Vilazodone in Neuropathic Pain Model

In a rat model of neuropathic pain, indatraline hydrochloride demonstrated superior efficacy compared to vilazodone hydrochloride in the tail flick test when administered at the same doses [1].

neuropathic pain analgesia tail flick test vilazodone

Differential Effects on Cocaine-Seeking Behavior: Indatraline vs. GBR 12909 and WIN 35,428

While all three drugs (GBR 12909, WIN 35,428, and indatraline) reinstated extinguished cocaine-seeking behavior, indatraline was less efficacious than the other two in this paradigm and uniquely failed to enhance cocaine-produced drug seeking when given as a pretreatment [1].

cocaine addiction self-administration reinstatement GBR 12909 WIN 35,428

Potency and Duration in Cocaine Discrimination: Indatraline vs. Cocaine in Rhesus Monkeys

Indatraline fully substituted for cocaine in a drug discrimination assay in rhesus monkeys, but with a slower onset and significantly longer duration. A 1.0 mg/kg dose of indatraline produced effects that peaked after 30 minutes and lasted up to 24 hours [1].

drug discrimination cocaine pharmacokinetics rhesus monkey

Unique Autophagy Induction via mTOR/S6K Pathway Independent of Classical Antidepressant Signaling

Indatraline robustly induces autophagy through suppression of the mTOR/S6 kinase signaling axis, without affecting the PI3K/AKT/ERK pathways that are commonly modulated by other antidepressants [1]. In smooth muscle cells, it inhibits proliferation with an IC50 of 15 μM .

autophagy mTOR S6K cell biology restenosis

Indatraline CAS 86939-10-8: Evidence-Backed Research Applications in Neuroscience, Addiction, and Cellular Pharmacology


Preclinical Modeling of Cocaine Use Disorder: Sustained Triple Reuptake Inhibition as a Substitution Therapy Candidate

Indatraline is uniquely suited for research on agonist-based pharmacotherapies for cocaine addiction. Its balanced triple reuptake inhibition profile [1] and extended duration of action (up to 24 hours in primates) [2] make it a valuable tool for sustained reduction of cocaine self-administration [2]. Unlike selective DAT inhibitors, it demonstrates a lower efficacy in reinstating drug-seeking behavior and does not potentiate cocaine-induced seeking [3], suggesting a distinct and potentially safer behavioral pharmacology profile for long-term treatment studies.

Mechanistic Studies of Neuropathic Pain: Superior Analgesia Through Multimodal Reuptake Inhibition

Indatraline is a more effective analgesic than the SSRI vilazodone in specific neuropathic pain models, as demonstrated in the tail flick test [1]. This superior efficacy is directly attributable to its ability to elevate dopamine and norepinephrine in addition to serotonin, targeting the multimodal pathology of neuropathic pain. The compound is therefore indicated for research focused on the role of dopaminergic and noradrenergic signaling in pain modulation.

Chemical Biology of Autophagy and Cell Proliferation: mTOR/S6K Pathway Modulation

Indatraline serves as a chemical probe for studying autophagy induction via the AMPK/mTOR/S6K signaling axis, a mechanism independent of its action on monoamine transporters [1]. It inhibits smooth muscle cell proliferation with an IC50 of 15 μM [2]. This makes it a valuable tool for investigating therapeutic strategies for restenosis, atherosclerosis, and other diseases where mTOR/S6K signaling and autophagy are implicated.

Targeted Delivery to Monoamine Neurons: Conjugation for Selective Oligonucleotide Delivery

Indatraline's high affinity for monoamine transporters (SERT, DAT, NET) [1] has been exploited to create conjugated molecules for targeted drug delivery. Conjugation of indatraline to siRNA or antisense oligonucleotides (ASOs) enables selective uptake into monoamine neurons in the brainstem following intranasal administration, achieving knockdown of α-synuclein by 20-40% [2]. This application is critical for developing disease-modifying therapies for Parkinson's disease and other synucleinopathies.

Technical Documentation Hub

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